molecular formula C11H11NO3 B11898136 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one CAS No. 88973-13-1

8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one

Cat. No.: B11898136
CAS No.: 88973-13-1
M. Wt: 205.21 g/mol
InChI Key: HJWLBEFMDNFHBQ-UHFFFAOYSA-N
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Description

8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromen family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring. This compound is of significant interest due to its potential biological and pharmacological properties, including antioxidant, antimicrobial, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with an amine source can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromen derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The anticancer activity is thought to involve the induction of apoptosis and inhibition of cell proliferation[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

88973-13-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

8-amino-7-hydroxy-2,3-dimethylchromen-4-one

InChI

InChI=1S/C11H11NO3/c1-5-6(2)15-11-7(10(5)14)3-4-8(13)9(11)12/h3-4,13H,12H2,1-2H3

InChI Key

HJWLBEFMDNFHBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C

Origin of Product

United States

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